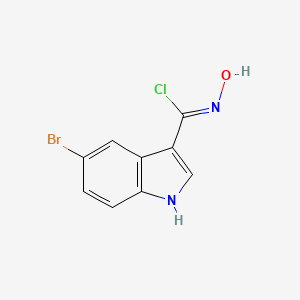
(3Z)-5-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-5-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in the field of medicinal chemistry for the development of new drugs and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3Z)-5-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride involves the inhibition of various enzymes and proteins that are involved in cancer cell growth and inflammation. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in cancer cell growth. Moreover, this compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent biochemical and physiological effects. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. Moreover, this compound has also been found to inhibit the migration and invasion of cancer cells. Furthermore, this compound has been found to exhibit anti-inflammatory and anti-bacterial effects.
Advantages and Limitations for Lab Experiments
(3Z)-5-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride has several advantages for lab experiments. This compound is readily available and can be synthesized in large quantities. Moreover, this compound has been found to exhibit potent activity against cancer cells and inflammation. However, the limitations of this compound include its potential toxicity and the need for further research to determine its safety and efficacy.
Future Directions
The future directions for (3Z)-5-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride include the development of new drugs and pharmaceuticals that are based on this compound. Moreover, further research is needed to determine the safety and efficacy of this compound in clinical trials. Furthermore, the potential use of this compound as a diagnostic tool for cancer and inflammation needs to be explored.
Synthesis Methods
The synthesis of (3Z)-5-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride involves the reaction of 5-bromoindole-3-carboxylic acid with hydroxylamine hydrochloride and thionyl chloride. The reaction yields this compound, which is further purified by recrystallization.
Scientific Research Applications
(3Z)-5-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride is widely used in scientific research for the development of new drugs and pharmaceuticals. This compound has been found to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells. Moreover, this compound has also been found to exhibit anti-inflammatory and anti-bacterial properties.
properties
IUPAC Name |
(3Z)-5-bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-5-1-2-8-6(3-5)7(4-12-8)9(11)13-14/h1-4,12,14H/b13-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYYSBWGGKXJCY-LCYFTJDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C(=NO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C(=CN2)/C(=N/O)/Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

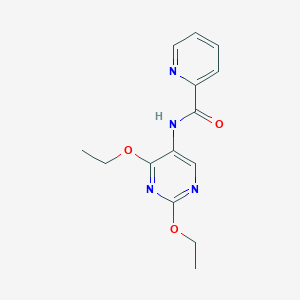


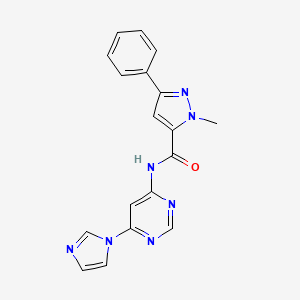
![3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2353789.png)
![5-((3,3-diphenylpropyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353790.png)
![3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2353791.png)
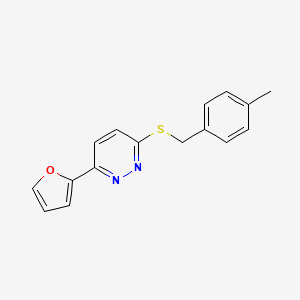
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2353793.png)
![7-((4-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2353794.png)
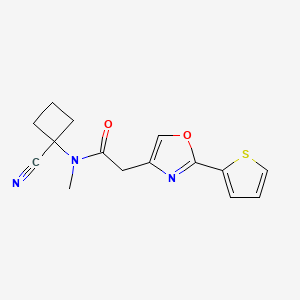
![2-[Bis(2,2,2-trifluoroethoxy)phosphoryl]acetonitrile](/img/structure/B2353801.png)
![2-[2-(3-Fluorophenyl)ethyl]-2-methyloxirane](/img/structure/B2353802.png)
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2353804.png)